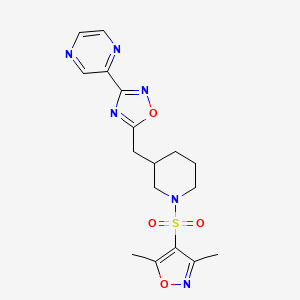
N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis
Benzothiazoles have been studied as optical materials and for their biological potential . A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .Chemical Reactions Analysis
In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole compound can vary widely depending on its structure. For example, N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide is a white powder with a melting point of 254–256 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis and Antimicrobial Activity : A study synthesized a series of compounds, including derivatives of N-(1,3-benzothiazol-2-yl)pyridine, and evaluated their in vitro antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Antitumor Agents : Research on benzothiazole derivatives, which may include similar compounds, identified potent antitumor agents. One such derivative showed a significant inhibitory effect on tumor growth (Yoshida et al., 2005).
Chemical Synthesis and Reactivity
- Synthesis of Heterocyclic Carboxamides : A study explored the synthesis of heterocyclic carboxamides, which could include similar compounds to N-(1,3-Benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide, for potential use as antipsychotic agents (Norman et al., 1996).
- Electrochemical Synthesis : An electrochemical method was reported for synthesizing benzothiazoles from thioamides, which could be relevant for the synthesis of similar compounds (Qian et al., 2017).
Antioxidant and Antimicrobial Properties
- Antioxidant Studies : Novel N-substituted benzyl/phenyl benzothiazoles, which may share structural similarities, were synthesized and demonstrated moderate to significant antioxidant activities (Ahmad et al., 2012).
- Antimicrobial Evaluation : Compounds of the benzothiazole class, including N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, exhibited antimicrobial properties against various bacteria and fungi (Gilani et al., 2011).
Chemoreceptors and Photo-Physical Characteristics
- Chemosensors for Cyanide Anions : Coumarin benzothiazole derivatives, which may be structurally related, were synthesized as chemosensors for cyanide anions (Wang et al., 2015).
- Photo-Physical Studies : The photo-physical characteristics of ESIPT-inspired benzothiazole fluorescent derivatives were investigated, which might include similar compounds (Padalkar et al., 2011).
Diuretic Activity
- In Vivo Diuretic Activity : A study synthesized biphenyl benzothiazole-2-carboxamide derivatives, including a compound with a structure similar to this compound, and found promising diuretic activity (Yar & Ansari, 2009).
Safety and Hazards
Direcciones Futuras
Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the safety profile of these compounds.
Mecanismo De Acción
Target of Action
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a way that inhibits their function .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit potent activity against various targets, leading to their inhibition .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes, proteins, and other biomolecules, potentially influencing the biochemical reactions within the cell .
Cellular Effects
The effects of N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide on cellular processes are not well-documented. Benzothiazole derivatives have been reported to exhibit inhibitory effects against M. tuberculosis . This suggests that they may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives have been found to exhibit inhibitory effects against M. tuberculosis . This suggests that they may exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-2-20(14(21)13-9(16)7-8-12(17)19-13)15-18-10-5-3-4-6-11(10)22-15/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNITLRTYNSTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)



![3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/no-structure.png)
![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)

![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2637793.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)

